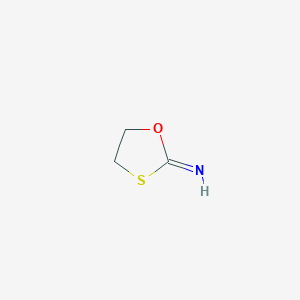
1,3-Oxathiolan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-2-imine is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolan-2-imine derivatives can be synthesized through the reaction of aryl isothiocyanates and oxiranes in the presence of a catalytic amount of methoxide at room temperature. This one-pot synthesis method is efficient and yields the desired product in good to excellent yields . The reaction conditions involve using tetrahydrofuran (THF) as the solvent, which has been found to be the most effective compared to other solvents like methanol and dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be adapted for larger-scale production. The use of readily available starting materials such as aryl isothiocyanates and oxiranes, along with the mild reaction conditions, makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Oxathiolan-2-imine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-oxathiolan-2-imine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and nitrogen atoms can participate in forming covalent bonds with other molecules, leading to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the imine group.
1,3-Dithiolane: Contains two sulfur atoms instead of one sulfur and one oxygen.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom but lacks the sulfur atom.
Uniqueness
1,3-Oxathiolan-2-imine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a five-membered ring. This unique structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
CAS No. |
5638-38-0 |
|---|---|
Molecular Formula |
C3H5NOS |
Molecular Weight |
103.15 g/mol |
IUPAC Name |
1,3-oxathiolan-2-imine |
InChI |
InChI=1S/C3H5NOS/c4-3-5-1-2-6-3/h4H,1-2H2 |
InChI Key |
BDOJZGBCTFWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


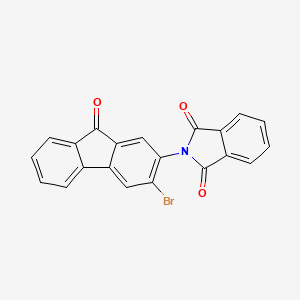
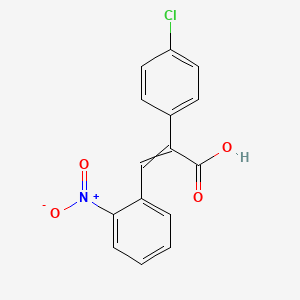

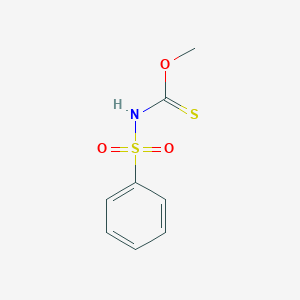
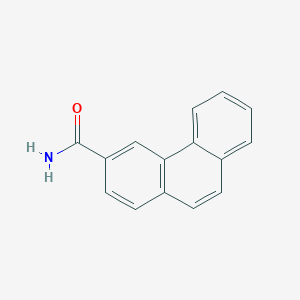

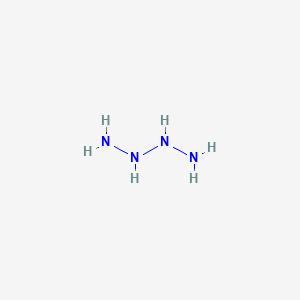


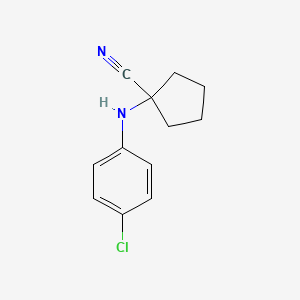
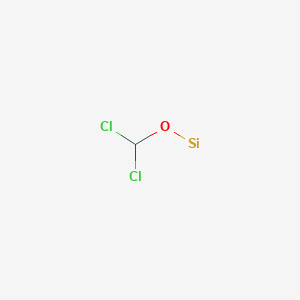
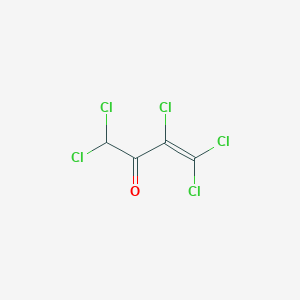
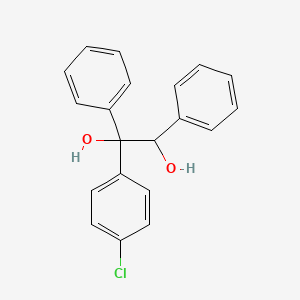
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
